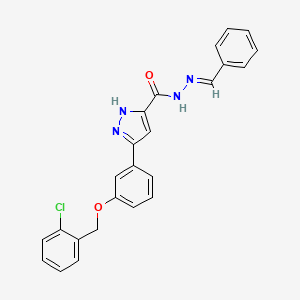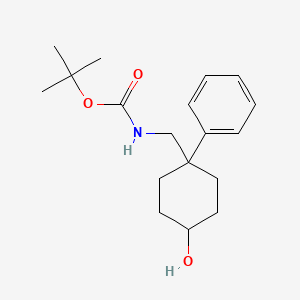
(R)-C8-TCYP, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-C8-TCYP, AldrichCPR は、さまざまな科学分野における独自の化学特性と用途で知られるキラル化合物です。この化合物は、その特定の立体化学が、その反応性と他の分子との相互作用に影響を与える可能性があるため、研究によく使用されます。
準備方法
合成経路と反応条件
(R)-C8-TCYP の合成には、通常、キラル前駆体の調製から始まるいくつかのステップが含まれます。一般的な方法の1つは、目的の立体化学を誘導するためにキラル触媒を使用することです。反応条件には、多くの場合、精密な温度制御と、中間化合物を安定化できる溶媒の使用が必要です。
工業生産方法
工業環境では、(R)-C8-TCYP の生産には、自動化された反応器を使用した大規模合成が含まれる場合があります。これらの反応器は、温度、圧力、pH などの反応に必要な条件を維持できます。連続フロー化学の使用も一般的で、高純度の化合物を効率的に生産できます。
化学反応の分析
反応の種類
(R)-C8-TCYP は、次を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して行うことができます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 求核置換反応が発生する可能性があり、求核剤が化合物中の脱離基を置換します。
一般的な試薬と条件
酸化: 一般的に、使用される酸化剤に応じて、酸性または塩基性条件で行われます。
還元: 還元剤の分解を防ぐために、通常、無水条件で行われます。
置換: 良い脱離基と強い求核剤の存在が必要です。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールまたはアミンを生じることがあります。
科学研究における用途
化学
化学では、(R)-C8-TCYP は、より複雑な分子の合成のためのキラルビルディングブロックとして使用されます。その立体化学は、さまざまな化学反応とプロセスにおいて重要な、エナンチオマー的に純粋な化合物の開発に不可欠です。
生物学
生物学研究では、(R)-C8-TCYP を使用して、酵素の相互作用と、生物系におけるキラリティーの影響を研究できます。その特定の構造により、研究者は、異なるエナンチオマーがどのように生物分子と相互作用するかを調査できます。
医学
医学では、(R)-C8-TCYP は、潜在的な治療用途について調査されています。その独自の特性により、特に有効性のために特定の立体化学を必要とする新しい薬物の開発に適している可能性があります。
工業
工業部門では、(R)-C8-TCYP は、特殊化学品と材料の生産に使用されています。さまざまな化学反応を起こすことができるため、製造プロセスにおいて汎用性の高い化合物になります。
科学的研究の応用
Chemistry
In chemistry, ®-C8-TCYP is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds, which are important in various chemical reactions and processes.
Biology
In biological research, ®-C8-TCYP can be used to study enzyme interactions and the effects of chirality on biological systems. Its specific configuration allows researchers to investigate how different enantiomers interact with biological molecules.
Medicine
In medicine, ®-C8-TCYP is explored for its potential therapeutic applications. Its unique properties may make it suitable for the development of new drugs, particularly those that require specific stereochemistry for efficacy.
Industry
In the industrial sector, ®-C8-TCYP is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile compound for manufacturing processes.
作用機序
(R)-C8-TCYP の作用機序には、特定の分子標的との相互作用が含まれます。これらの相互作用は、化合物が使用されるコンテキストに応じて、さまざまな生化学的経路に影響を与える可能性があります。たとえば、生物系では、(R)-C8-TCYP は酵素または受容体に結合し、その活性を変化させて、特定の生理学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
(S)-C8-TCYP: (R)-C8-TCYP のエナンチオマーであり、反対の立体化学を持っています。
C8-TCYP: (R)-エナンチオマーと (S)-エナンチオマーの両方を含むラセミ混合物。
その他のキラル化合物: 類似の構造を持つが、官能基または立体化学が異なる化合物。
独自性
(R)-C8-TCYP は、その特定の立体化学により、その反応性と相互作用に大きく影響を与える可能性があるため、ユニークです。これは、キラリティーが重要な役割を果たす研究と産業用途において特に価値があります。
類似化合物との比較
Similar Compounds
(S)-C8-TCYP: The enantiomer of ®-C8-TCYP, which has the opposite stereochemistry.
C8-TCYP: The racemic mixture containing both ®- and (S)-enantiomers.
Other Chiral Compounds: Compounds with similar structures but different functional groups or stereochemistry.
Uniqueness
®-C8-TCYP is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions. This makes it particularly valuable in research and industrial applications where chirality plays a crucial role.
特性
分子式 |
C84H113O4P |
|---|---|
分子量 |
1217.8 g/mol |
IUPAC名 |
13-hydroxy-6,20-dioctyl-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide |
InChI |
InChI=1S/C84H113O4P/c1-3-5-7-9-11-19-33-59-47-49-71-69(51-59)57-77(79-73(63-39-25-15-26-40-63)53-67(61-35-21-13-22-36-61)54-74(79)64-41-27-16-28-42-64)83-81(71)82-72-50-48-60(34-20-12-10-8-6-4-2)52-70(72)58-78(84(82)88-89(85,86)87-83)80-75(65-43-29-17-30-44-65)55-68(62-37-23-14-24-38-62)56-76(80)66-45-31-18-32-46-66/h47-58,61-66H,3-46H2,1-2H3,(H,85,86) |
InChIキー |
PQFDAAYIQUVLDR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC2=CC(=C3C(=C2C=C1)C4=C5C=CC(=CC5=CC(=C4OP(=O)(O3)O)C6=C(C=C(C=C6C7CCCCC7)C8CCCCC8)C9CCCCC9)CCCCCCCC)C1=C(C=C(C=C1C1CCCCC1)C1CCCCC1)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042660.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B12042666.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)


![4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12042693.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042703.png)

![(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12042717.png)
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate](/img/structure/B12042718.png)


